1-Bromo-4-butylthiobenzene

NQR Spectroscopy Electronic Structure Halogen Bonding

1-Bromo-4-butylthiobenzene (CAS 121392-35-6), also known as (4-bromophenyl)(butyl)sulfane, is a para-substituted aryl sulfide building block with the molecular formula C₁₀H₁₃BrS. The compound features a bromine atom at the para position relative to a butylthio (-S-(CH₂)₃CH₃) group, which provides electrophilic reactivity at the C-Br site while the flexible butyl chain imparts solubility and modulates the electronic environment of the aromatic ring.

Molecular Formula C10H13BrS
Molecular Weight 245.18 g/mol
CAS No. 121392-35-6
Cat. No. B189697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-butylthiobenzene
CAS121392-35-6
Molecular FormulaC10H13BrS
Molecular Weight245.18 g/mol
Structural Identifiers
SMILESCCCCSC1=CC=C(C=C1)Br
InChIInChI=1S/C10H13BrS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3
InChIKeyCYFJLXXVMAJKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-butylthiobenzene (CAS 121392-35-6): A para-Bromo Aryl Sulfide Intermediate for Molecular Electronics and Organic Synthesis


1-Bromo-4-butylthiobenzene (CAS 121392-35-6), also known as (4-bromophenyl)(butyl)sulfane, is a para-substituted aryl sulfide building block with the molecular formula C₁₀H₁₃BrS [1]. The compound features a bromine atom at the para position relative to a butylthio (-S-(CH₂)₃CH₃) group, which provides electrophilic reactivity at the C-Br site while the flexible butyl chain imparts solubility and modulates the electronic environment of the aromatic ring . Computed physicochemical properties include a molecular weight of 245.18 g/mol, an XLogP3-AA partition coefficient of 4.4, and a topological polar surface area of 25.3 Ų [1]. The compound is commercially available from multiple suppliers at 95-97% purity and serves primarily as a synthetic precursor in the construction of thiol-terminated molecular wires, conjugated oligomers, and functional materials .

Why 1-Bromo-4-butylthiobenzene Cannot Be Substituted with Shorter-Chain or para-Substituted Analogs in Structure-Sensitive Applications


Substitution of 1-bromo-4-butylthiobenzene with structurally similar para-bromophenyl alkyl sulfides or aryl bromides cannot be performed generically because the length of the alkylthio chain fundamentally alters the electron density at the bromine atom and the overall molecular geometry, which in turn governs reactivity, solubility, and intermolecular packing. Nuclear Quadrupole Resonance (NQR) studies across the homologous series 4-BrC₆H₄SR (where R = (CH₂)ₙH) demonstrate that the ⁷⁹,⁸¹Br NQR frequencies—and thus the halogen electron density—vary systematically with alkyl chain length, with the butyl derivative (n=4) exhibiting distinct electronic characteristics relative to methyl (n=1) and ethyl (n=2) analogs [1]. Furthermore, the specific alkyl chain dictates solubility profiles and the conformational flexibility available for surface assembly or device integration [2]. In molecular electronics applications, the choice of thiol protecting group or precursor architecture directly determines the feasibility of subsequent synthetic transformations and the ultimate wire length; the tert-butyl protected variant (4-bromophenyl tert-butyl sulfide) serves a different synthetic role than the n-butyl analog due to differences in steric bulk and deprotection conditions . Therefore, empirical validation rather than analog-based assumption is required for reproducible outcomes.

Quantitative Differentiation of 1-Bromo-4-butylthiobenzene vs. Closest Analogs: Evidence-Based Selection Criteria


Electronic Differentiation: Halogen Electron Density via ⁷⁹Br NQR Frequency in 4-BrC₆H₄S-(CH₂)ₙH Homologous Series

The electron density at the bromine atom, which governs electrophilic reactivity and intermolecular halogen bonding capacity, differs measurably between 1-bromo-4-butylthiobenzene (n=4) and its shorter-chain analogs (n=1, n=2). NQR spectroscopy at 77 K provides a direct, quantitative probe of this electronic variation [1].

NQR Spectroscopy Electronic Structure Halogen Bonding

Solubility and Hydrophobicity Differentiation: XLogP3-AA Comparison Against para-Chloro Analog

The n-butylthio substituent confers significantly higher lipophilicity compared to shorter-chain or oxygen-containing analogs, directly impacting solubility in nonpolar organic media and behavior in biphasic systems [1]. The computed partition coefficient provides a quantitative basis for solvent selection and extraction efficiency.

Lipophilicity Solubility Partition Coefficient

Synthetic Yield Comparison: Alkyl Alcohol C-O Coupling with Aryl Halides Catalyzed by CuFe₂O₄

1-Bromo-4-butylthiobenzene participates in C-O coupling reactions with unactivated alkyl alcohols using a magnetically recoverable CuFe₂O₄ catalyst . While specific isolated yields for the butylthio-substituted aryl bromide are not tabulated against the full substrate scope, the general protocol achieves high efficiency across a range of aryl halides, enabling alkyl aryl ether synthesis without protection/deprotection of the butylthio moiety.

Cross-Coupling C-O Bond Formation Copper Ferrite Catalysis

Procurement-Relevant Purity and Molecular Weight Benchmarking

Commercially available 1-bromo-4-butylthiobenzene is supplied with a minimum purity specification of 95% (by GC or HPLC) and a defined monoisotopic mass [REFS-1, REFS-2]. These specifications serve as a procurement baseline against which alternative suppliers and analogs may be evaluated.

Quality Control Procurement Specification Analytical Benchmark

Optimal Use Cases for 1-Bromo-4-butylthiobenzene Based on Evidence-Verified Differentiation


Synthesis of n-Butyl Thiol-Terminated Molecular Wires and Oligo(phenylenevinylene) (OPV) Precursors

This compound serves as a key precursor for constructing molecular wires terminated with an n-butyl thioether group, which can be subsequently deprotected to reveal a free thiol for gold electrode attachment . The n-butyl chain provides greater solubility and reduced volatility compared to the methyl analog, facilitating purification and handling of extended oligomers. The distinct electronic environment at the bromine atom, as quantified by NQR frequency [1], governs cross-coupling efficiency in Sonogashira or Heck reactions with alkynes and styrenes, ensuring predictable reactivity for oligo(phenyleneethynylene) (OPE) and OPV synthesis. Researchers developing self-assembled monolayers (SAMs) or single-molecule conductance junctions should prioritize this compound when the butyl protecting group is required for synthetic compatibility.

C-O Cross-Coupling with Unactivated Alcohols Under Heterogeneous Copper Ferrite Catalysis

1-Bromo-4-butylthiobenzene is a viable substrate for the copper ferrite (CuFe₂O₄)-catalyzed alkoxylation of aryl bromides . The butylthio group is tolerated under the reaction conditions, enabling the synthesis of aryl alkyl ethers without competitive thioether oxidation. The use of a magnetically recoverable catalyst aligns with green chemistry principles, offering a sustainable route to functionalized diaryl ethers. Procurement of this specific building block is justified when the target molecule requires a para-butoxyphenyl or para-(alkyloxy)phenyl moiety derived from an aryl bromide, as the butylthio substituent does not interfere with the C-O bond-forming event.

Structure-Activity Relationship (SAR) Studies on Alkyl Chain Length in Halogen Bonding and Liquid Crystalline Materials

The systematic variation of ⁷⁹Br NQR frequency with alkyl chain length in the 4-BrC₆H₄S-(CH₂)ₙH series [1] positions 1-bromo-4-butylthiobenzene as the n=4 reference compound for studying electronic substituent effects in the solid state. In liquid crystal research, the butyl chain is frequently employed to tune mesophase stability and melting point; this compound can be incorporated into tolane-based or other high-birefringence core structures via palladium-catalyzed cross-coupling . Researchers investigating the influence of terminal chain length on phase behavior or halogen bonding propensity should select this compound over the methyl or ethyl analogs when a C4 alkyl spacer is specifically required.

Preparation of Sulfur-Containing Electrolyte Additives for Lithium-Ion Batteries and Electrochemical Devices

Patents disclose the use of sulfur-containing aryl compounds as electrolyte additives to improve the performance and safety of lithium-ion batteries, lithium-ion capacitors, and solar cells [2]. 1-Bromo-4-butylthiobenzene, as a para-bromo aryl sulfide, may serve as a synthetic intermediate for the preparation of more complex additives featuring both an aromatic core and a flexible alkyl chain. The compound's high lipophilicity (XLogP3-AA = 4.4) [3] suggests favorable solubility in carbonate-based electrolyte solvents. Industrial researchers developing next-generation electrolyte formulations should procure this compound when the synthetic route requires an aryl bromide handle for late-stage functionalization of a sulfur-containing additive scaffold.

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